molecular formula C24H18N2O4S B2474456 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114872-11-5

3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No.: B2474456
CAS No.: 1114872-11-5
M. Wt: 430.48
InChI Key: RCCAJPMAEVJQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a complex organic compound featuring a benzothiazine core, a benzonitrile group, and an ethoxybenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile typically involves multiple steps:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxybenzoyl Group: This step often involves Friedel-Crafts acylation using 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Benzonitrile Group: This can be done via nucleophilic substitution reactions using suitable nitrile-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazine core can interact with active sites, while the benzonitrile and ethoxybenzoyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is unique due to its combination of a benzothiazine core with a benzonitrile and ethoxybenzoyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-[2-(4-ethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c1-2-30-20-12-10-18(11-13-20)24(27)23-16-26(19-7-5-6-17(14-19)15-25)21-8-3-4-9-22(21)31(23,28)29/h3-14,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCAJPMAEVJQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.